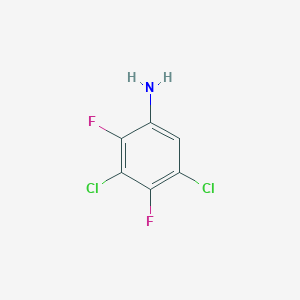

3,5-Dichloro-2,4-difluoroaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECNQGLBJHVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378826 | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83121-15-7 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7)

A Keystone Intermediate for Advanced Agrochemicals and Specialty Materials

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-dichloro-2,4-difluoroaniline (CAS No. 83121-15-7), a pivotal halogenated aromatic amine. The unique substitution pattern of this molecule, featuring both chlorine and fluorine atoms, imparts a distinct reactivity profile that makes it an invaluable building block in modern organic synthesis. This document delves into the core physicochemical properties, detailed synthesis protocols, reactivity and mechanistic insights, and key applications of this compound, with a particular focus on its role in the agrochemical industry as a precursor to the insecticide teflubenzuron. Furthermore, this guide explores its emerging applications in pharmaceuticals and materials science, alongside critical safety and handling protocols. This resource is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek a deep, practical understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of Polychlorofluorinated Aromatics

Halogenated anilines are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide array of functional molecules.[1] The introduction of multiple halogen atoms, particularly a combination of chlorine and fluorine, can significantly modulate the electronic properties, lipophilicity, metabolic stability, and binding affinity of the resulting compounds. This compound is a prime example of such a strategically designed molecule. Its architecture is not a random assortment of halogens but a carefully orchestrated arrangement that directs its reactivity and defines the properties of its derivatives. The presence of fluorine, the most electronegative element, and chlorine atoms on the aniline ring creates a unique electronic landscape that is central to its utility in complex molecular syntheses.

This guide will elucidate the synthesis and chemical behavior of this compound, providing a robust foundation for its application in both established and novel synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in research and manufacturing.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 83121-15-7 | [2] |

| Molecular Formula | C₆H₃Cl₂F₂N | [2] |

| Molecular Weight | 197.99 g/mol | [2] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | 75 °C | [2][3] |

| Boiling Point | 268.1 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.596 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in methanol. | [2][3] |

| Purity | ≥ 94% (GC) | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the single aromatic proton and a broad signal for the two amine protons. The aromatic proton will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached halogens and the amino group. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. A predicted ¹³C NMR spectrum for the precursor, 3,5-dichloro-2,4-difluoronitrobenzene, is available and can serve as a reference for interpreting the aniline's spectrum.[5]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[6] It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with potential F-F and F-H coupling.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of the primary amine.

-

C-N stretching: A band around 1250-1350 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

-

C-Cl stretching: Bands in the region of 600-800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) at m/z 197. The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms, with peaks at M+2 and M+4 due to the presence of the ³⁷Cl isotope.[7]

Synthesis and Manufacturing

The most common and industrially viable route for the synthesis of this compound is a two-step process starting from 2,4-difluoronitrobenzene.[8] This method is advantageous as it typically results in a high-purity product with no isomers.[9]

Synthesis Workflow Diagram

Sources

- 1. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. biophysics.org [biophysics.org]

- 7. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

physicochemical properties of 3,5-Dichloro-2,4-difluoroaniline

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Synthetic Building Block

This compound is a halogenated aniline derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring two chlorine and two fluorine atoms on the benzene ring, imparts specific reactivity and physicochemical characteristics that are highly valued in the development of modern agrochemicals and pharmaceuticals.[1] Notably, it is a key precursor in the synthesis of the insecticide Teflubenzuron, a benzoylphenylurea-based chitin synthesis inhibitor used to control a wide range of pests in various crops.[3][4]

This guide offers a comprehensive exploration of the core (CAS No. 83121-15-7). As senior application scientists, our objective is to move beyond mere data tabulation, providing a narrative grounded in causality and experimental logic. We will delve into the "why" behind the data, offering insights into how these properties influence the compound's handling, reactivity, analysis, and application in research and development settings.

Chemical Identity and Molecular Architecture

The precise arrangement of atoms in this compound dictates its chemical behavior. The electron-withdrawing nature of the four halogen substituents significantly influences the electron density of the aromatic ring and the basicity of the amino group, making it a versatile reactant.

Key Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 83121-15-7 | [1][2][5] |

| Molecular Formula | C₆H₃Cl₂F₂N | [1][2][5] |

| Molecular Weight | 197.99 g/mol | [1][2][5] |

| Synonyms | 3,5-Dichloro-2,4-difluorobenzenamine, 2,4-Difluoro-3,5-dichloroaniline | [3][6][7] |

| InChI Key | KLECNQGLBJHVSH-UHFFFAOYSA-N | |

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are the bedrock of its practical application, influencing everything from storage and handling to its behavior in a reaction vessel. The data presented below are critical for process design, formulation development, and safety assessments.

Summary of Physicochemical Data

| Property | Value | Significance & Experimental Context |

|---|---|---|

| Appearance | White to gray to brown powder or crystal.[1][2] | Color variation can indicate purity levels. Crystalline form is important for handling and dissolution. |

| Melting Point | 72 - 77 °C[1]; 75 °C[2][3][5] | A sharp melting point range is a key indicator of high purity. This temperature is relevant for drying processes and stability assessments. |

| Boiling Point | 268.1 ± 35.0 °C (Predicted at 760 mmHg).[2][3] | Useful for purification via vacuum distillation and assessing thermal stability. The high boiling point reflects strong intermolecular forces. |

| Density | 1.596 ± 0.06 g/cm³ (Predicted).[2][3] | Essential for process calculations, such as reactor volume and solvent requirements. |

| Solubility | Soluble in methanol.[2][3] | Knowledge of solubility is crucial for selecting appropriate solvents for synthesis, purification (recrystallization), and analytical sample preparation. |

| pKa | 1.15 ± 0.10 (Predicted).[3] | This low pKa indicates the amino group is significantly less basic than aniline due to the strong electron-withdrawing effects of the halogens. The compound will be protonated only in strongly acidic media. |

| Flash Point | 116.0 ± 25.9 °C (Predicted).[2][6] | A critical safety parameter for assessing fire and explosion hazards during handling and storage. |

| Purity | ≥ 94% (GC)[1][5]; >99.0%[4] | Purity is paramount, especially when used as an intermediate. Gas Chromatography (GC) is a standard method for its quantification.[8] |

Synthesis and Analytical Characterization

The reliable synthesis and rigorous analysis of this compound are fundamental to its use in regulated industries like pharmaceuticals and agrochemicals.

Dominant Synthetic Pathway

The most common industrial synthesis involves a two-step process starting from 2,4-difluoronitrobenzene. This route is advantageous as it often produces the target molecule with no isomers, simplifying the purification process.[8][9]

-

Chlorination: 2,4-difluoronitrobenzene is chlorinated to produce the intermediate, 3,5-dichloro-2,4-difluoronitrobenzene.

-

Reduction: The nitro group of the intermediate is then reduced via catalytic hydrogenation to yield the final aniline product.[8][9]

Caption: Common two-step synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene

This protocol is a generalized representation based on established chemical literature and should be performed by trained professionals with appropriate safety measures.[8][9]

Objective: To reduce the nitro-intermediate to the target aniline.

Materials:

-

3,5-dichloro-2,4-difluoronitrobenzene

-

Solvent (e.g., Dimethylformamide - DMF)

-

Catalyst (e.g., Raney Nickel or Palladium on Carbon - Pd/C)

-

Hydrogen Gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with 3,5-dichloro-2,4-difluoronitrobenzene (1 equivalent), the chosen solvent (e.g., DMF), and the catalyst (e.g., Raney Nickel).[9]

-

Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Pressurization: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 1.25 MPa).[9]

-

Reaction: Heat the mixture to the desired temperature (e.g., 50°C) with constant stirring.[9]

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within a few hours.[9] Analytical techniques like GC or TLC can also be used to monitor the disappearance of the starting material.[8]

-

Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to reduced pressure distillation to isolate the this compound product.[9]

Causality: The choice of catalyst (Raney Ni or Pd/C) is critical for efficient reduction of the nitro group without causing unwanted side reactions like dehalogenation.[8] The use of a high-pressure autoclave is a safety-critical decision due to the handling of flammable hydrogen gas under pressure.[8]

Analytical Methodologies and Spectroscopic Profile

Rigorous analytical control is essential to ensure the identity, purity, and stability of the compound.

Chromatographic Techniques:

-

Gas Chromatography (GC): As a volatile compound, GC is an excellent method for assessing purity and is often used for quality control specifications (e.g., ≥94.0% purity).[5][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring stability, especially in forced degradation studies under acidic, basic, or oxidative conditions. A validated, stability-indicating HPLC method must be able to separate the parent compound from any potential degradants.[10]

Caption: General analytical workflow for this compound.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be simple, showing a signal for the single aromatic proton (a triplet due to coupling with two adjacent fluorine atoms) and a broad signal for the two amine (-NH₂) protons.

-

¹³C NMR: The spectrum would display 6 distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms (C-Cl, C-F, C-N, C-H).

-

¹⁹F NMR: Two distinct signals would be expected, one for each of the non-equivalent fluorine atoms, providing unambiguous confirmation of their presence.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion cluster (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which is a definitive feature for identification.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching, and strong C-Cl and C-F stretching vibrations in the fingerprint region.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties.

GHS Hazard Classification:

-

Acute Toxicity (Oral): Harmful if swallowed (Category 4).[6][11]

-

Skin Irritation: Causes skin irritation (Category 2).[11]

-

Eye Damage: Causes serious eye damage (Category 1).[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[11] Emergency eye wash stations and safety showers must be readily accessible.[11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Use chemically resistant protective gloves.[11]

-

Skin and Body Protection: Wear suitable protective clothing.[11]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, wear appropriate respiratory protection.[11]

Storage Recommendations:

-

Keep the container tightly closed when not in use.[11]

-

Store in a dry, cool, and well-ventilated area.[11]

-

Store in a dark place under an inert atmosphere at room temperature.[3]

References

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P

- A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest. (URL: [Link])

- Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2. (URL: [Link])

- New Journal of Chemistry Supporting Inform

- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. (URL: [Link])

- Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. (URL: [Link])

- This compound (C6H3Cl2F2N) - PubChemLite. (URL: [Link])

- 2,4-Difluoro-3,5-dichloroaniline Eight Chongqing Chemdad Co. (URL: [Link])

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. (URL: [Link])

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed. (URL: [Link])

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- 3,5-Difluoroaniline - SpectraBase. (URL: [Link])

- The Role of this compound in Modern Agrochemicals. (URL: [Link])

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (URL: [Link])

- 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. (URL: [Link])

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. labproinc.com [labproinc.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline

This guide provides a comprehensive technical overview of 3,5-dichloro-2,4-difluoroaniline, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the molecule's structural and physicochemical properties, synthesis methodologies, and key applications, grounded in scientific integrity and practical insights.

Core Molecular Attributes

This compound is a halogenated aniline derivative with a distinct substitution pattern on the benzene ring that dictates its chemical reactivity and utility as a synthetic building block.[1] The presence of two chlorine and two fluorine atoms, along with an amino group, creates a unique electronic and steric environment.[1][2]

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular formula and structure.

Molecular Formula: C₆H₃Cl₂F₂N[2]

Molecular Weight: The calculated molecular weight is approximately 197.99 g/mol .[1][2] Slight variations to 198.00 g/mol are also reported.[3][4][5][6]

Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The data presented here is a synthesis of values from multiple sources.

| Property | Value | Reference(s) |

| CAS Number | 83121-15-7 | [1][2][7] |

| Appearance | White to gray or brown powder/crystal | [1][2] |

| Melting Point | 72 - 77 °C | [2] |

| Boiling Point | 268.1 °C at 760 mmHg | [1][5][6] |

| Density | 1.596 g/cm³ | [1] |

| Flash Point | 116.0 °C | [1][5][6] |

| Solubility | Soluble in methanol | [1] |

| Purity | ≥ 94% (GC) to ≥ 98% | [2][4] |

Synthesis and Mechanism

The primary and most effective route for synthesizing this compound involves a two-step process starting from 2,4-difluoronitrobenzene.[8] This method is favored due to its efficiency and the high purity of the resulting product, often with no isomers.[8][9]

Synthetic Workflow

The synthesis can be visualized as a sequential process of chlorination followed by reduction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Difluoro-3,5-dichloroaniline | 83121-15-7 [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-2,4-difluoroaniline in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloro-2,4-difluoroaniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] A thorough understanding of its solubility is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies.

Introduction to this compound

This compound is a halogenated aniline derivative with the chemical formula C₆H₃Cl₂F₂N.[2] Its structure, featuring two chlorine and two fluorine atoms on the benzene ring, imparts unique electronic and steric properties that are leveraged in the synthesis of complex organic molecules.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 83121-15-7 | [2] |

| Molecular Formula | C₆H₃Cl₂F₂N | [2] |

| Molecular Weight | 197.99 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Melting Point | 72 - 77 °C | [1] |

The presence of both electron-withdrawing halogen atoms and a basic amino group makes its solubility behavior complex and highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

The this compound molecule possesses both polar and non-polar characteristics:

-

Polar characteristics: The amino (-NH₂) group can participate in hydrogen bonding, and the electronegative halogen atoms (Cl and F) create dipole moments.

-

Non-polar characteristics: The aromatic benzene ring is inherently non-polar.

Based on these structural features, we can predict its general solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can form hydrogen bonds with these solvents, suggesting moderate to good solubility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility is expected to be favorable due to dipole-dipole interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The non-polar aromatic ring of the aniline derivative will favor interaction with these solvents, but the polar amino and halogen groups may limit high solubility.

Quantitative Solubility Data (Hypothetical)

| Solvent | Solvent Class | Predicted Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | 15 - 25 |

| Ethanol | Polar Protic | 10 - 20 |

| Acetone | Polar Aprotic | 20 - 30 |

| Dichloromethane | Polar Aprotic | 25 - 35 |

| Ethyl Acetate | Polar Aprotic | 15 - 25 |

| Toluene | Non-polar | 5 - 10 |

| Hexane | Non-polar | < 1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 40 |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of the solute that dissolves in a known mass of solvent to form a saturated solution.[4]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume (e.g., 5.00 mL) of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sampling:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a glass syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating all the solvent has been removed.

-

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is not widely published, a combination of theoretical prediction and a robust experimental protocol, such as the gravimetric method detailed here, will enable researchers to obtain the necessary data for their specific applications. Accurate solubility data is paramount for the successful development and implementation of processes involving this important chemical intermediate.

References

- Labclinics. (2020). Solubility factors when choosing a solvent.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method.

Sources

A Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 3,5-Dichloro-2,4-difluoroaniline, Electron Ionization (EI) is the most common ionization method.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms. The molecular weight of this compound (C₆H₃Cl₂F₂N) is 197.99 g/mol .[1] The major peaks in the mass spectrum are predicted as follows:

| m/z | Predicted Fragment | Interpretation |

| 197 | [C₆H₃³⁵Cl₂F₂N]⁺ | Molecular ion (M⁺) |

| 199 | [C₆H₃³⁵Cl³⁷ClF₂N]⁺ | M+2 isotope peak |

| 201 | [C₆H₃³⁷Cl₂F₂N]⁺ | M+4 isotope peak |

| 162 | [C₆H₃³⁵ClF₂N]⁺ | Loss of a chlorine radical (•Cl) |

| 127 | [C₆H₃F₂N]⁺ | Loss of two chlorine radicals (•Cl) |

The relative abundance of the M⁺, M+2, and M+4 peaks is expected to be approximately 9:6:1, which is characteristic for compounds containing two chlorine atoms.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through the loss of chlorine radicals, which is a common pathway for chlorinated aromatic compounds.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of halogenated anilines using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds, the aromatic ring, and the carbon-halogen bonds. The predicted IR data is based on the analysis of similar compounds such as 3,5-dichloroaniline and 3,5-difluoroaniline.[3][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3500 | N-H asymmetric stretch | Medium |

| 3300-3400 | N-H symmetric stretch | Medium |

| 1600-1650 | N-H scissoring | Medium-Strong |

| 1550-1600 | C=C aromatic stretch | Medium-Strong |

| 1400-1500 | C=C aromatic stretch | Medium-Strong |

| 1200-1300 | C-N stretch | Medium |

| 1000-1100 | C-F stretch | Strong |

| 700-800 | C-Cl stretch | Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a signal for the single aromatic proton and a broad signal for the two amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 7.3 | Triplet of doublets (td) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| NH₂ | 3.5 - 4.5 | Broad singlet | - |

The aromatic proton will be coupled to the two adjacent fluorine atoms, resulting in a complex multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 145 |

| C-Cl | 125 - 130 |

| C-F | 150 - 160 (with C-F coupling) |

| C-H | 115 - 120 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly useful for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -110 to -120 | Doublet of doublets (dd) |

| F-4 | -130 to -140 | Doublet of doublets (dd) |

The chemical shifts are referenced to CFCl₃. The fluorine atoms will show coupling to each other and to the aromatic proton.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters include a spectral width of 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

-

¹⁹F NMR Acquisition:

-

Tune the spectrometer to the ¹⁹F frequency.

-

A proton-decoupled spectrum is often acquired to simplify the multiplets.

-

The spectral width should be sufficient to cover the expected chemical shift range (e.g., -100 to -160 ppm).

-

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers and scientists working with this important chemical intermediate. The detailed protocols and predicted spectral data will aid in the identification, characterization, and quality control of this compound and its derivatives.

References

- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.

- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

- Chem-Impex. (n.d.). This compound.

- PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

- New Journal of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.

- SpectraBase. (n.d.). 3,5-DICHLORO-4-(2H-PERFLUOROPROPOXY)-ANILINE - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 3,5-Difluoroaniline.

- PubChem. (n.d.). 3,5-Difluoroaniline.

- Benchchem. (n.d.). Spectroscopic Data of 3,5-Dichloroaniline: A Technical Guide.

- ResearchGate. (n.d.). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.

- NIST WebBook. (n.d.). 2,4-Difluoroaniline.

- MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

- Wiley. (2023). Wiley Launches New Database of Predicted Infrared Spectra.

- Benchchem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

Sources

1H NMR spectrum of 3,5-Dichloro-2,4-difluoroaniline

The ¹H NMR spectrum of this compound is characterized by two distinct features: a doublet of doublets for the single aromatic proton (H-6) and a broad singlet for the two amine protons, with an integration ratio of 1:2. The specific splitting pattern and the values of the ortho and meta ¹H-¹⁹F coupling constants provide unambiguous confirmation of the compound's identity and substitution pattern. This detailed spectroscopic analysis is an indispensable tool for quality assurance in industrial synthesis and for researchers in drug development and materials science who rely on this versatile chemical building block. [2][9]

References

- ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline...[Link]

- The Royal Society of Chemistry.

- New Journal of Chemistry.

- Chemistry Connected. NMR shifts 1H - general.[Link]

- ResearchGate. Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD.[Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- PubMed. Vicinal fluorine-proton coupling constants.[Link]

- ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound.[Link]

- PubMed. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS)

- ScienceDirect. FLUORINE COUPLING CONSTANTS.[Link]

- SpectraBase. 3,5-Difluoroaniline.[Link]

- Chemistry LibreTexts. 16.10: Multinuclear NMR.[Link]

- PubChem. 3,5-Difluoroaniline.[Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).[Link]

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.[Link]

- Chemistry LibreTexts. 6.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Dichloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4-difluoroaniline is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its highly substituted aromatic ring presents a unique electronic environment, making a thorough structural characterization essential for quality control and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for elucidating the carbon framework of organic molecules.[3] This guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for this compound, offering insights into the interplay of substituent effects on the aromatic system. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and substituent effects to provide a robust prediction and interpretation.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals for the aromatic carbons, as the substitution pattern removes all planes of symmetry. The chemical shifts are influenced by the electronic effects of the amino, chloro, and fluoro substituents.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C1 | 138.5 | Attached to the electron-donating amino group, but also influenced by ortho and para halogens. |

| C2 | 145.0 (d, JCF ≈ 240 Hz) | Directly bonded to a highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |

| C3 | 120.0 (d) | Flanked by two chlorine atoms and influenced by the fluorine at C2, leading to a complex shielding environment. |

| C4 | 148.0 (d, JCF ≈ 250 Hz) | Directly bonded to a highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |

| C5 | 118.0 (d) | Adjacent to a chlorine and a fluorine atom, experiencing a combination of their inductive and resonance effects. |

| C6 | 115.0 | Ortho to the amino group and meta to a chlorine and a fluorine atom, likely to be the most upfield of the protonated carbons. |

Note: These are estimated values based on additive substituent effects and data from similar compounds. Actual experimental values may vary. The 'd' denotes a doublet due to C-F coupling.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered as follows:

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹³C NMR chemical shifts for this compound. By understanding the fundamental principles of substituent effects, researchers can effectively predict and analyze the spectra of this and related halogenated anilines. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is crucial for the unambiguous characterization of these important chemical intermediates.

References

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- Ota, H., & Akai, N. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Prakash, G. K. S., et al. (2004). Calculated and experimental 13 C NMR chemical shifts.

- Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

- BenchChem. (2025). In-Depth Technical Guide to this compound (CAS Number: 83121-15-7). BenchChem.

- Pearson. (2023).

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

- New Journal of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). 3,5-Difluoroaniline. PubChem.

- PubChemLite. (n.d.). This compound (C6H3Cl2F2N). PubChemLite.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391).

- SpectraBase. (n.d.). 3,5-Difluoroaniline. SpectraBase.

- BenchChem. (2025). Spectroscopic Data of 3,5-Dichloroaniline: A Technical Guide. BenchChem.

- ChemicalBook. (n.d.). 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum. ChemicalBook.

- Krygowski, T. M., & Stępień, B. T. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry.

- Phys. Chem. Chem. Phys. (2021). Inverse halogen dependence in anion 13C NMR. PubMed.

- BenchChem. (2025). improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis. BenchChem.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).

- ChemicalBook. (n.d.). 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum. ChemicalBook.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. NMRS.io.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

- NMR Chemical Shifts. (n.d.). NMR Chemical Shifts.

- Royal Society of Chemistry. (n.d.).

- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. NMRS.io.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Dichloro-2,4-difluoroaniline

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Dichloro-2,4-difluoroaniline. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the core principles governing the fragmentation of this halogenated aromatic amine, offering predictive insights grounded in established mass spectrometry theory. The extensive substitution on the aniline ring with both chlorine and fluorine atoms presents a unique and instructive case study in fragmentation analysis.

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This process, however, generates a reproducible "fingerprint" mass spectrum that is highly valuable for structural confirmation and identification. The fragmentation pathways of this compound are dictated by the interplay of the aromatic ring's stability, the influence of the amino group, and the presence of four halogen substituents.

Predicted Mass Spectrum and Core Fragmentation Pathways

The initial step in EI-MS is the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), resulting in the formation of a molecular ion (M⁺˙).[1][3] For this compound (C₆H₃Cl₂F₂N), the molecular ion is the precursor to the array of fragment ions observed in the mass spectrum. The stability of the aromatic ring generally leads to a prominent molecular ion peak.[4][5]

Molecular Ion (M⁺˙)

The nominal molecular weight of this compound is 197 g/mol . A key feature of compounds containing chlorine is the presence of its isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. For a molecule with two chlorine atoms, this results in a characteristic isotopic cluster for the molecular ion:

-

M⁺˙: (containing two ³⁵Cl atoms)

-

(M+2)⁺˙: (containing one ³⁵Cl and one ³⁷Cl atom)

-

(M+4)⁺˙: (containing two ³⁷Cl atoms)

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing a clear diagnostic marker for the presence of two chlorine atoms.[6]

The fragmentation of the molecular ion will proceed through a series of competing and consecutive reactions, driven by the stability of the resulting cations and neutral radicals.[3][7]

Primary Fragmentation Pathways

The most probable initial fragmentation events involve the cleavage of bonds associated with the substituents on the aromatic ring.

1. Loss of a Chlorine Radical ([M-Cl]⁺)

A common and energetically favorable fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of a C-Cl bond, leading to the expulsion of a chlorine radical (Cl•).[6] This results in a prominent fragment ion.

-

Reaction: C₆H₃Cl₂F₂N⁺˙ → [C₆H₃ClF₂N]⁺ + Cl•

This fragmentation is driven by the relative weakness of the C-Cl bond compared to the C-F and C-N bonds, and the stability of the resulting aryl cation. Due to the chlorine isotopes, this will also appear as an isotopic cluster.

2. Loss of a Fluorine Radical ([M-F]⁺)

While the C-F bond is significantly stronger than the C-Cl bond, the loss of a fluorine radical (F•) is a possible fragmentation pathway, although it is expected to be less intense than the loss of chlorine.

-

Reaction: C₆H₃Cl₂F₂N⁺˙ → [C₆H₃Cl₂FN]⁺ + F•

3. Elimination of Hydrogen Cyanide (HCN)

A characteristic fragmentation of anilines and other aromatic amines involves the elimination of hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions. This often proceeds through a rearrangement mechanism.

-

Reaction: C₆H₃Cl₂F₂N⁺˙ → [C₅H₂Cl₂F₂]⁺˙ + HCN

This fragmentation pathway leads to a significant alteration of the core ring structure.

Secondary and Minor Fragmentation Pathways

Subsequent fragmentation of the primary ions will lead to a cascade of smaller ions, further defining the mass spectrum.

-

Loss of Halogen from Primary Fragments: The [M-Cl]⁺ and [M-F]⁺ ions can undergo further loss of the remaining halogen atoms. For example, the [M-Cl]⁺ ion can lose a second chlorine atom or a fluorine atom.

-

Sequential Loss of Halogens and HCN: A combination of the above pathways can occur, leading to ions corresponding to [M-Cl-Cl]⁺, [M-Cl-F]⁺, and [M-Cl-HCN]⁺˙.

-

Ring Fission: At higher energies, the aromatic ring itself can fragment, leading to a variety of smaller, less diagnostic ions.

The table below summarizes the predicted major fragment ions for this compound.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 197 | [C₆H₃³⁵Cl₂F₂N]⁺˙ | - |

| 162 | [C₆H₃³⁵ClF₂N]⁺ | Cl |

| 178 | [C₆H₃³⁵Cl₂FN]⁺ | F |

| 170 | [C₅H₂³⁵Cl₂F₂]⁺˙ | HCN |

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized using a fragmentation diagram.

Experimental Protocol for Mass Spectrometric Analysis

To acquire a high-quality electron ionization mass spectrum of this compound, the following experimental protocol is recommended.

1. Sample Preparation

-

Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

2. Instrumentation and Parameters

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) is the preferred instrument for introducing a volatile compound like this compound into the mass spectrometer. Alternatively, a direct insertion probe can be used.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.[1]

-

Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample vaporization without thermal degradation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Mass Range: Scan a mass range of m/z 40-250 to ensure detection of the molecular ion and all significant fragments.

-

GC Conditions (if applicable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Temperature Program: An appropriate temperature gradient to ensure good chromatographic separation and peak shape.

-

3. Data Analysis

-

Identify the molecular ion peak and its characteristic isotopic cluster.

-

Analyze the major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other fragments.

-

Compare the acquired spectrum with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a rich source of structural information. A systematic analysis of the molecular ion and its fragment ions allows for the confirmation of its elemental composition and the elucidation of its chemical structure. The predictable losses of chlorine and fluorine atoms, along with the characteristic elimination of hydrogen cyanide, provide a robust analytical signature for this compound. By understanding the fundamental principles of fragmentation and employing standardized experimental protocols, researchers can confidently identify and characterize this and other complex halogenated aromatic compounds.

References

- Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Wikipedia. (2024). Electron ionization.

- Visual Learners. (2023). Fragmentation of alkenes and aromatics. YouTube.

- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- PubChem. (n.d.). 3,5-Dichloroaniline.

- TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V.

- University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Wikipedia. (2024). Fragmentation (mass spectrometry).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). 2,4-Difluoroaniline. WebBook.

Sources

The Unseen Catalyst: A Technical Guide to 3,5-Dichloro-2,4-difluoroaniline

An In-depth Exploration of a Pivotal Intermediate in Modern Chemistry

Executive Summary

3,5-Dichloro-2,4-difluoroaniline, a halogenated aromatic amine, represents a cornerstone intermediate in the synthesis of high-performance agrochemicals and specialty materials. While not a household name, its unique molecular architecture, characterized by a strategic arrangement of chlorine and fluorine substituents, imparts critical properties to a range of end-products. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its significant role in the production of the insecticide teflubenzuron. We will explore the scientific rationale behind its molecular design and the analytical methodologies required to ensure its purity, offering valuable insights for researchers, chemists, and professionals in the fields of crop protection and drug discovery.

Introduction: Defining a Niche Powerhouse

This compound is a crystalline solid, appearing as a white to brown powder.[1] Its identity is cataloged by the CAS number 83121-15-7.[1] The strategic placement of two chlorine and two fluorine atoms on the aniline ring creates a molecule with enhanced stability and reactivity, making it a prized building block in organic synthesis.[2] This unique substitution pattern is not accidental; it is a deliberate design choice to influence the biological activity and physicochemical properties of the larger molecules it helps to create.[2][3]

A History Forged in Application

The history of this compound is intrinsically linked to the development of the insecticide teflubenzuron in the late 20th century. While a singular "discovery" of the aniline is not documented, its emergence as a key industrial intermediate coincides with the patenting and commercialization of teflubenzuron (CAS 83121-18-0).[4] The development of efficient synthetic routes to this aniline was a critical step in making teflubenzuron and other similar compounds economically viable for large-scale agricultural use.[5]

The Synthesis of a Strategic Building Block

The industrial production of this compound is primarily a two-step process that begins with the chlorination of 2,4-difluoronitrobenzene, followed by the reduction of the resulting 3,5-dichloro-2,4-difluoronitrobenzene.[5][6] This method is favored for its high selectivity and the production of a final product with minimal isomeric impurities.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol based on established methodologies.[5]

Step 1: Chlorination of 2,4-Difluoronitrobenzene

-

In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge 2,4-difluoronitrobenzene and a catalytic amount of iodine.

-

Heat the mixture to 120-160°C in a polar solvent such as dimethylformamide (DMF).[5]

-

Introduce chlorine gas into the reaction mixture while maintaining the temperature. The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the complete consumption of the starting material.[6]

-

Upon completion, the reaction mixture is cooled, and the crude 3,5-dichloro-2,4-difluoronitrobenzene is isolated and purified.

Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene

-

The purified 3,5-dichloro-2,4-difluoronitrobenzene is dissolved in a suitable solvent like DMF in a high-pressure reactor (autoclave).[5]

-

A hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is added to the mixture.[5] To prevent dehalogenation, a dehalogenation inhibitor may also be included.[7]

-

The reactor is sealed and pressurized with hydrogen gas to 1.0-1.5 MPa.[7]

-

The reaction is heated to a temperature of around 50°C and maintained until the uptake of hydrogen ceases, indicating the completion of the reduction.[5]

-

After cooling and venting the reactor, the catalyst is filtered off.

-

The final product, this compound, is obtained by distillation of the filtrate under reduced pressure.[5]

Physicochemical and Spectroscopic Profile

The unique arrangement of atoms in this compound gives rise to a distinct set of physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂F₂N |

| Molecular Weight | 197.99 g/mol |

| Appearance | White to gray to brown powder/crystal[1] |

| Melting Point | 72-77 °C[1] |

| Boiling Point | ~268 °C at 760 mmHg |

| CAS Number | 83121-15-7[1] |

Spectroscopic Data (Predicted and Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a broad singlet for the two amine protons. The exact chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached halogen and amine groups.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 197. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent M+2 and M+4 peaks.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-Cl and C-F stretching vibrations, as well as absorptions corresponding to the aromatic ring.

Analytical Methods for Quality Assurance

Ensuring the purity of this compound is crucial for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for this purpose.[8][9]

General HPLC Protocol for Purity Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a modifier like formic acid.[8]

-

Detection: UV detection at a wavelength where the aniline shows strong absorbance.

-

Sample Preparation: A dilute solution of the sample in the mobile phase, filtered through a 0.45 µm filter.[9]

-

Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Applications in Agrochemicals: The Teflubenzuron Story

The most significant application of this compound is as a key intermediate in the synthesis of the insecticide teflubenzuron.[5][10] Teflubenzuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor.[11]

The Role of the 3,5-Dichloro-2,4-difluorophenyl Moiety

The 3,5-dichloro-2,4-difluorophenyl group, derived from the aniline, is crucial for the biological activity of teflubenzuron. The halogen substituents increase the lipophilicity of the molecule, which can enhance its penetration through the insect cuticle and its transport to the site of action.[12][13] Furthermore, the fluorine atoms can increase the metabolic stability of the compound, leading to a longer-lasting effect.[12][13]

Mechanism of Action of Teflubenzuron

Caption: Simplified mechanism of action of Teflubenzuron.

Teflubenzuron disrupts the formation of chitin, a key component of the insect exoskeleton. This interference with the molting process is lethal to insect larvae, making it an effective tool for controlling a wide range of agricultural pests.[11]

Potential in Pharmaceuticals and Beyond

The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for the development of new pharmaceuticals and advanced materials.[2] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[12][13] While specific blockbuster drugs containing this exact aniline are not yet prominent, its structural motifs are of great interest in medicinal chemistry for creating novel bioactive compounds.[2][14] It also finds use as an intermediate in the production of certain dyes and pigments.[2]

Safety and Handling

As with many halogenated anilines, this compound should be handled with care. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling procedures, and personal protective equipment (PPE).[14]

Conclusion

This compound is a testament to the power of molecular design in modern chemistry. Its carefully orchestrated arrangement of halogen atoms has made it an indispensable component in the production of the highly effective insecticide, teflubenzuron. As our understanding of the role of fluorination in biological systems deepens, we can anticipate that this versatile intermediate will find new applications in the development of next-generation pharmaceuticals and advanced materials, solidifying its status as a quiet but crucial enabler of innovation.

References

- The Teflubenzuron Mode of Action: A Deep Dive into Chitin Synthesis Inhibition. (URL: [Link])

- Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 639-645. (URL: [Link])

- Teflubenzuron for Insect Pest Control: A Comprehensive Review of Applic

- Food and Agriculture Organization of the United Nations. (2016). Pesticide residues in food - 2016. Report of the Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment and the WHO Core Assessment Group on Pesticide Residues. (URL: [Link])

- Insecticide Resistance Action Committee. (n.d.). Teflubenzuron. (URL: [Link])

- Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline. CN109369414B. (URL: )

- The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (URL: [Link])

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. CN102070535A. (URL: )

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (URL: [Link])

- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(12), 4449-4460. (URL: [Link])

- Process for the preparation of 3,5-difluoroaniline. US5965775A. (URL: )

- Supporting Information. New Journal of Chemistry. (URL: [Link])

- Le rôle du this compound dans les produits agrochimiques modernes. (URL: [Link])

- Teflubenzuron. PubChem. (URL: [Link])

- Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. (URL: [Link])

- 3,5-Dichloroaniline. PubChem. (URL: [Link])

- Process for producing 3,5-difluoroaniline. EP0497213A2. (URL: )

- Process for preparing 3,5-difluoroaniline. US5294742A. (URL: )

- This compound (C6H3Cl2F2N). PubChemLite. (URL: [Link])

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Molecules, 28(18), 6681. (URL: [Link])

- 3,5-Difluoroaniline. SpectraBase. (URL: [Link])

- Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. Dyes and Pigments, 92(3), 1146-1152. (URL: [Link])

- Chapter 2 - Synectics. (URL: [Link])

- Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. (URL: [Link])

- III Analytical Methods. (URL: [Link])

- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 33(3), 395-402. (URL: [Link])

- 3,5-dichloro-2,4-difluorophenylurea. AERU. (URL: [Link])

- 2,4-Difluoroaniline. NIST WebBook. (URL: [Link])

Sources

- 1. fao.org [fao.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Teflubenzuron | C14H6Cl2F4N2O2 | CID 91734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN109369414B - Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. fao.org [fao.org]

- 12. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Modern Agrochemicals: A Technical Guide to the Synthesis and Application of 3,5-Dichloro-2,4-difluoroaniline

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, the efficacy and novelty of end-products are often dictated by the strategic selection of key molecular building blocks. Among these, 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7) has emerged as a critical intermediate, underpinning the production of a significant class of modern insecticides.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts a desirable combination of reactivity and stability, making it a versatile synthon for creating complex and potent agrochemicals.[2] This guide provides an in-depth technical exploration of the pivotal role of this compound in agrochemical synthesis, with a focus on the production of commercially significant benzoylurea insecticides. We will delve into the synthetic pathways, detailed experimental considerations, and the properties of the resulting active ingredients, offering a comprehensive resource for researchers and professionals in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this intermediate is fundamental to its effective application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₂F₂N | [2] |

| Molecular Weight | 197.99 g/mol | [2] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | 72 - 77 °C | [2] |

| Purity (typical) | ≥ 94% (GC) | [2] |

The Synthetic Pathway to a Key Intermediate

The industrial production of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. A common and effective route begins with 2,4-difluoronitrobenzene.[3][4]

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Chlorination of 2,4-Difluoronitrobenzene

This electrophilic aromatic substitution reaction introduces two chlorine atoms onto the nitrobenzene ring.

-

Reaction: 2,4-Difluoronitrobenzene is reacted with chlorine gas in the presence of a catalyst.

-

Catalyst: While various Lewis acids can be employed, some patented processes utilize iodine as a catalyst.[4]

-

Solvent: The reaction is typically carried out in a high-boiling polar solvent such as concentrated sulfuric acid, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[4]

-

Temperature: The reaction temperature is a critical parameter and is generally maintained between 120-160°C.[4]

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to track the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is poured into ice water, and the precipitated product, 3,5-Dichloro-2,4-difluoronitrobenzene, is collected by filtration. The crude product is then washed to neutrality.[4]

Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene

The nitro group of the intermediate is then reduced to an amine to yield the final product.

-

Reaction: Catalytic hydrogenation is a common and efficient method for this transformation.

-

Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are frequently used catalysts for this reduction.[4][5]

-

Hydrogen Source: The reaction is carried out under a hydrogen atmosphere, with pressures typically ranging from 1.0 to 2.5 MPa.[5]

-

Solvent: Solvents such as methanol, ethanol, isopropanol, or DMF are suitable for this step.[4][5]

-

Temperature: The reduction is generally conducted at a moderately elevated temperature, for instance, around 50°C.[4]

-

Dehalogenation Inhibitor: To prevent the undesired removal of chlorine or fluorine atoms during hydrogenation, a dehalogenation inhibitor like phosphoric acid may be added.[5]

-

Monitoring: The conversion of the nitro intermediate to the aniline product can be monitored by Thin-Layer Chromatography (TLC) or GC.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.[4][6][7]

Application in the Synthesis of Benzoylurea Insecticides

This compound is a cornerstone in the synthesis of several commercially important benzoylurea insecticides.[1][3] This class of compounds acts as insect growth regulators by inhibiting chitin biosynthesis, a crucial process for the formation of the insect exoskeleton.[8]

Case Study 1: The Synthesis of Teflubenzuron

Teflubenzuron is a potent insecticide used to control a wide range of pests in various crops.[9]

Caption: Final step in the synthesis of Teflubenzuron.

The final step in the synthesis of Teflubenzuron is the addition reaction between this compound and 2,6-difluorobenzoyl isocyanate.[3][4]

-

Reactants: this compound is dissolved in a suitable organic solvent. 2,6-Difluorobenzoyl isocyanate is then added to this solution.

-

Solvent: Aromatic hydrocarbons such as toluene or xylene are commonly used as solvents for this reaction.[4]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4 hours) to ensure complete reaction.[4]

-

Work-up and Purification: Upon cooling, the product, Teflubenzuron, precipitates out of the solution as a white crystalline solid. It is then collected by filtration, washed, and dried.[4] The purity of the final product can be verified by High-Performance Liquid Chromatography (HPLC).[10][11][12]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₆Cl₂F₄N₂O₂ | [13] |

| Molecular Weight | 381.11 g/mol | [13] |

| Melting Point | 223–225 °C | [13] |